D-[2-13C]Threose

Catalog No.
S928752
CAS No.
478506-49-9
M.F
C4H8O4
M. Wt
121.096
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-[2-13C]Threose

CAS Number

478506-49-9

Product Name

D-[2-13C]Threose

IUPAC Name

(3S,4R)-(313C)oxolane-2,3,4-triol

Molecular Formula

C4H8O4

Molecular Weight

121.096

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i3+1

InChI Key

FMAORJIQYMIRHF-QLUVSIKNSA-N

SMILES

C1C(C(C(O1)O)O)O

Synonyms

(2S,3R)-2,3,4-trihydroxy-butanal-2-13C; [S-(R*,S*)]-2,3,4,-Trihydroxy-butanal-2-13C; D-(-)-Threose-2-13C;

D-[2-13C]Threose is a stable isotope-labeled form of the carbohydrate Threose, specifically featuring a carbon-13 isotope at the second carbon position. Its chemical formula is C4_4H8_8O4_4, and it is classified as an aldose sugar. Threose is an epimer of Erythrose, differing in the configuration around one of the chiral centers. This compound plays a significant role in various biochemical pathways and is utilized in research to trace metabolic processes due to its isotopic labeling.

D-[2-13C]Threose, as a tracer molecule, doesn't have a specific mechanism of action. Its primary function is to be incorporated into biological pathways, and the ¹³C isotope allows researchers to monitor its movement and transformation using appropriate techniques [].

Metabolic Studies

D-[2-13C]Threose can be used to trace metabolic pathways in living organisms. When D-[2-13C]Threose is introduced into a biological system, its ¹³C label can be tracked as it is incorporated into various metabolites. By analyzing the ¹³C enrichment patterns in these metabolites using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy , researchers can gain insights into the specific steps involved in the breakdown or utilization of D-threose within the system.

This approach has been applied to studies of carbohydrate metabolism, particularly in understanding the synthesis of other important sugars like glucose and mannose. Research has shown that D-[2-13C]Threose can be a useful precursor for investigating the pentose phosphate pathway, a key metabolic pathway for generating energy and nucleotides in cells .

Typical of carbohydrates. Key reactions include:

  • Epimerization: D-[2-13C]Threose can undergo epimerization to form D-[2-13C]Erythrose under acidic or basic conditions, which involves the conversion of one sugar to another by changing the configuration around one chiral center .
  • Aldol Reactions: It can participate in aldol reactions, where it reacts with other carbonyl compounds to form larger sugar molecules or derivatives .
  • Oxidation: D-[2-13C]Threose can be oxidized to yield various products depending on the conditions and reagents used, often leading to the formation of acids or other functionalized sugars .

D-[2-13C]Threose exhibits biological activity primarily as a substrate in metabolic pathways. It is involved in the synthesis of glucose and mannose derivatives, which are crucial for various cellular functions. The isotopic labeling allows researchers to track its metabolism and transformation within biological systems, providing insights into carbohydrate metabolism and energy production .

The synthesis of D-[2-13C]Threose can be achieved through several methods:

  • Isotopic Labeling of Precursor Compounds: Starting from D-Threose, isotopic labeling can be introduced using specific reagents that incorporate carbon-13 into the desired position. This method often involves careful control of reaction conditions to ensure selectivity .
  • Chemical Synthesis from Erythrose: D-[2-13C]Threose can also be synthesized via chemical transformations from D-Erythrose through controlled epimerization reactions .
  • Biological Synthesis: Certain microorganisms can convert other sugars into D-Threose naturally, which can then be labeled through fermentation processes using carbon-13 enriched substrates .

D-[2-13C]Threose has several applications in scientific research:

  • Metabolic Studies: Its isotopic labeling makes it a valuable tool for tracing metabolic pathways in biochemical studies.
  • Nutritional Research: It aids in understanding carbohydrate metabolism and its effects on human health.
  • Synthetic Chemistry: Used as a building block for synthesizing more complex carbohydrate structures and derivatives .

Research involving D-[2-13C]Threose often focuses on its interactions with enzymes and other biomolecules. Studies have shown that it can influence enzymatic activity due to its structural properties, allowing scientists to explore how changes in sugar structure affect metabolic rates and pathways. Additionally, interaction studies help elucidate its role in cellular signaling and energy production processes .

D-[2-13C]Threose shares structural similarities with several other carbohydrates. Here are some comparable compounds:

CompoundStructural FormulaUnique Features
D-ErythroseC4_4H8_8O4_4Epimer of Threose; different configuration
D-RiboseC5_5H10_10O5_5Pentose sugar; crucial for nucleic acids
D-XyloseC5_5H10_10O5_5Pentose sugar; involved in hemicellulose
L-ThreoseC4_4H8_8O4_4Enantiomer of D-Threose; mirror image

Uniqueness

D-[2-13C]Threose is unique due to its specific isotopic labeling at the second carbon position, which allows for precise tracking in metabolic studies. Its distinct configuration compared to its epimer (D-Erythrose) further enhances its utility in research focused on carbohydrate metabolism and enzymatic interactions.

XLogP3

-1.9

Dates

Last modified: 04-14-2024

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